Imatinib Meta-methyl-piperazine Impurity

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPOQAXTOUMJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741185 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-59-9 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Imatinib Meta-methyl-piperazine Impurity

Foreword

In the landscape of targeted cancer therapy, Imatinib stands as a landmark achievement, transforming the prognosis for patients with chronic myeloid leukemia (CML) and other malignancies.[1][2] The manufacturing of such a potent Active Pharmaceutical Ingredient (API) demands an exacting level of control over its purity. Process-related impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous identification, characterization, and control of these impurities.[3]

This technical guide provides an in-depth, experience-driven walkthrough for the synthesis and definitive characterization of a critical process-related impurity of Imatinib: the Imatinib Meta-methyl-piperazine Impurity (CAS No. 1246819-59-9).[4] This impurity is a structural isomer of Imatinib, differing only in the substitution pattern on the benzamide ring. Such isomeric impurities pose a unique challenge for separation and analysis. The availability of a well-characterized reference standard is not merely a regulatory requirement but a fundamental necessity for robust analytical method development and validation. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry, offering both the "how" and the crucial "why" behind the methodologies presented.

Part 1: Strategic Synthesis of the Impurity Standard

The Rationale: Why Synthesize an Impurity?

The proactive synthesis of an impurity standard is a cornerstone of modern pharmaceutical quality control. Without a pure reference standard, the quantitative assessment of an impurity in the API is impossible. This standard is indispensable for:

-

Method Development: To optimize chromatographic conditions for baseline separation from the API and other related substances.

-

Method Validation: To prove specificity, linearity, accuracy, and precision of the analytical method as required by ICH Q2(R1) guidelines.[5]

-

Peak Identification: To serve as a marker for unambiguous peak identification in routine quality control and stability testing chromatograms.

-

Toxicological Assessment: To provide sufficient material for toxicological studies if the impurity is found to be above the qualification threshold.

Retrosynthetic Analysis and Pathway Design

The structural difference between Imatinib and its meta-isomer lies in the position of the methyl-piperazine moiety on the benzoyl group. Imatinib is the para (1,4) substituted isomer, while the target impurity is the meta (1,3) substituted isomer.[4][6] This insight directly informs the synthetic strategy. The most logical approach is to mimic the final step of the known Imatinib synthesis, which is an amide bond formation, but using a custom-synthesized meta-substituted building block.

The key disconnection is the amide bond, yielding two primary synthons:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Core Amine): A well-established intermediate in Imatinib synthesis.[6][7]

-

3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (Meta-Substituted Acid Chloride): The crucial non-commercial intermediate that must be synthesized.

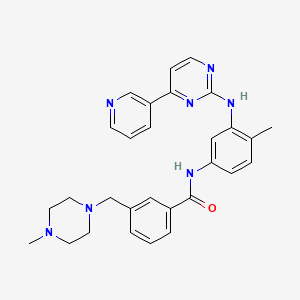

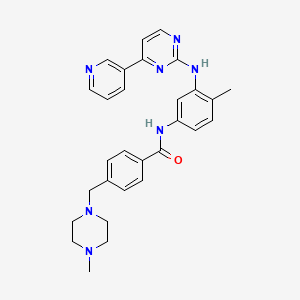

Caption: Retrosynthetic analysis and forward synthesis plan for the this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid

-

Rationale: This step involves a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine displaces a benzylic halide. Using a starting material like 3-(bromomethyl)benzoic acid is efficient. An excess of N-methylpiperazine can act as both the nucleophile and the base to neutralize the HBr formed.

-

Procedure:

-

To a stirred solution of N-methylpiperazine (3.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) at 0 °C, add 3-(bromomethyl)benzoic acid (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove N-methylpiperazine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the zwitterionic product, which is then filtered, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amide coupling. Using thionyl chloride or oxalyl chloride is a standard laboratory procedure for this transformation. The reaction is performed in an inert solvent to prevent hydrolysis.

-

Procedure:

-

Suspend the 3-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF ("Vilsmeier" catalysis).

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride salt is typically used immediately in the next step without further purification.

-

Step 3: Final Condensation to Yield the this compound

-

Rationale: This is the final amide bond formation step, coupling the core amine with the newly synthesized meta-substituted acid chloride. An inorganic or a non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.[7]

-

Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 equivalent) in a suitable solvent like pyridine or a mixture of DCM and triethylamine.

-

Cool the solution to 0 °C.

-

Add a solution of the crude 3-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (1.2 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by HPLC for the disappearance of the starting materials.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel using a gradient of DCM/Methanol to yield the pure this compound.

-

Part 2: Unambiguous Characterization

The Mandate for Definitive Identification

Characterizing a synthesized impurity standard is not a perfunctory step; it is the process of creating a "certified" reference material. The goal is to provide irrefutable evidence of the compound's structure and purity, ensuring its suitability for use in regulated analytical testing. A multi-technique approach is essential.

Caption: A logical workflow for the comprehensive characterization of the synthesized impurity standard.

Spectroscopic Analysis Protocols

A. High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Prepare a dilute solution of the impurity in 50:50 acetonitrile:water with 0.1% formic acid. Analyze using an ESI-Q-TOF mass spectrometer in positive ion mode.

-

Self-Validation: The high mass accuracy (typically < 5 ppm) of HRMS provides strong confidence in the elemental composition, which is a self-validating system for confirming the molecular formula.

-

Expected Data: The analysis will confirm the molecular weight. The fragmentation pattern (MS/MS) will show characteristic losses, but the key confirmation comes from the accurate mass of the parent ion.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field instrument.

-

Self-Validation: NMR is the most powerful tool for structural isomer differentiation. The coupling patterns and chemical shifts of the aromatic protons on the benzamide ring provide definitive, self-validating proof of the meta-substitution pattern, which is distinct from the symmetric A₂B₂ pattern seen for the para-substituted Imatinib.

-

Expected Data:

-

¹H NMR: Look for four distinct aromatic protons in the benzamide ring region, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. This contrasts with the two doublets seen for Imatinib.

-

¹³C NMR: The number of aromatic carbon signals will be consistent with the proposed structure.

-

Chromatographic Analysis Protocol

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Protocol: Develop a stability-indicating gradient RP-HPLC method capable of separating the meta-impurity from Imatinib and other known impurities.[5][8][9]

-

Self-Validation: The method's validity is confirmed by its ability to resolve the isomeric impurity from the main API peak. Spiking a sample of Imatinib with the synthesized standard and observing a distinct, well-resolved peak confirms the method's specificity.

-

Recommended Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for this class of compounds.[9][10] |

| Mobile Phase A | 0.1% Formic Acid in Water (or a suitable buffer like 10 mM Ammonium Formate)[8] | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 10% B to 90% B over 30 minutes | A shallow gradient is often required to resolve closely eluting isomers. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 265 nm | A common wavelength for detecting Imatinib and its related compounds.[10] |

| Injection Vol. | 10 µL | Standard injection volume. |

Summary of Characterization Data

| Analysis Technique | Parameter | Expected Result |

| HRMS (ESI+) | [M+H]⁺ Accurate Mass | m/z 494.2617 (for C₂₉H₃₂N₇O⁺, within 5 ppm error) |

| ¹H NMR | Benzamide Aromatic Protons | ~4 distinct multiplets/signals in the 7.5-8.0 ppm range, confirming 1,3-disubstitution. |

| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide C=O stretch) |

| HPLC Purity | Purity by Area % | > 98.0% |

| HPLC Retention | Relative Retention Time (RRT) | A distinct RRT relative to the Imatinib peak (must be determined experimentally). |

Conclusion

The synthesis and rigorous characterization of the this compound are critical activities in the lifecycle management of Imatinib. This guide outlines a robust, scientifically-grounded approach to producing a high-purity reference standard and confirming its identity through orthogonal analytical techniques. The availability of this standard empowers analytical development and quality control teams to develop and validate reliable methods, ensuring that the purity of Imatinib API is accurately monitored and controlled. This adherence to scientific integrity and regulatory standards is paramount in guaranteeing the continued safety and efficacy of this vital medication.

References

- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.).

- Forced degradation and stability indicating studies of imatinib tablet. (2018).

- Forced degradation and stability indicating studies of im

- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.).

- Imatinib EP Impurities & USP Rel

- Quantitative determination of imatinib stability under various stress conditions. (n.d.).

- Determination of Imatinib and its Genotoxic Impurities in Tablets. (2015). Research Trend.

- Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development.

- Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.

- Analytical method development and validation for the estimation of Imatinib mesylate and its acid impurity in pharmaceutical formulation by RP-HPLC. (2018).

- Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. (n.d.). PubMed.

- Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesyl

- This compound. (n.d.).

- Im

- Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020).

- Processes for the preparation of imatinib base and intermediates thereof. (2013).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. impactfactor.org [impactfactor.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof - Google Patents [patents.google.com]

- 8. lcms.cz [lcms.cz]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchtrend.net [researchtrend.net]

An In-depth Technical Guide to the Imatinib Meta-methyl-piperazine Impurity: Structure, Properties, and Analytical Considerations

This guide provides a comprehensive technical overview of a critical process-related impurity in the synthesis of Imatinib: the meta-methyl-piperazine positional isomer. For researchers, quality control analysts, and drug development professionals, understanding the nuances of this impurity is paramount for ensuring the safety, efficacy, and regulatory compliance of Imatinib drug products. This document delves into the chemical structure, physicochemical properties, potential formation pathways, and robust analytical methodologies for the detection and control of this specific impurity.

Introduction: The Criticality of Impurity Profiling in Targeted Cancer Therapy

Imatinib, a cornerstone in targeted cancer therapy, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the Bcr-Abl tyrosine kinase.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where the potential for side reactions and the introduction of impurities is ever-present. These impurities, even in trace amounts, can potentially alter the drug's efficacy, stability, and, most importantly, its safety profile.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A and Q3B, which mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[4][5][6] This underscores the necessity for a deep understanding of each potential impurity, from its molecular structure to its biological impact. This guide focuses on a particularly challenging impurity: the meta-positional isomer of the N-methylpiperazine moiety in Imatinib.

Chemical Structure and Nomenclature

The Imatinib meta-methyl-piperazine impurity is a process-related impurity that is a positional isomer of the parent Imatinib molecule. The key structural difference lies in the attachment point of the 4-methylpiperazin-1-ylmethyl group on the benzamide ring. In Imatinib, this group is at the para (4-) position, whereas in this impurity, it is at the meta (3-) position.

IUPAC Name: 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide[7][8][9]

Chemical Structure Comparison:

| Compound | Structure | Key Feature |

| Imatinib |  | N-methylpiperazine moiety at the para position of the benzamide ring. |

| This compound |  | N-methylpiperazine moiety at the meta position of the benzamide ring. |

This subtle shift in substitution can have significant implications for the molecule's three-dimensional conformation, receptor binding affinity, and overall physicochemical properties.

Physicochemical Properties

Understanding the physicochemical properties of the meta-isomer is fundamental to developing effective separation and detection methods. As isomers, Imatinib and its meta-impurity share the same molecular formula and weight, making their differentiation challenging.

| Property | Imatinib | This compound |

| CAS Number | 152459-95-5[10] | 1246819-59-9[7][10][11] |

| Molecular Formula | C29H31N7O[10][12] | C29H31N7O[7][10][11] |

| Molecular Weight | 493.6 g/mol [12] | 493.6 g/mol [7][10][11] |

| Melting Point | 226 °C (mesylate salt)[12] | 208-210°C (dec.)[11] |

| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly, Heated, Sonicated)[11] | Information not widely available, but expected to be similar to Imatinib. |

| Appearance | Light Orange to Orange Solid[8] | Information not widely available. |

The slight difference in melting point suggests variations in the crystal lattice energy due to the altered molecular symmetry. These subtle differences in polarity and spatial arrangement are exploited in chromatographic separations.

Potential Formation Pathways

The meta-methyl-piperazine impurity is typically introduced during the synthesis of Imatinib, specifically from the starting materials used to construct the benzamide portion of the molecule. One of the key synthetic steps in Imatinib production involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a derivative of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.[13][14]

The formation of the meta-isomer impurity likely arises from the use of an isomeric mixture of the benzoic acid derivative starting material. If the synthesis of the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is not regioselective, it can result in a mixture of para and meta isomers.

Caption: Potential synthetic pathway for the formation of the meta-isomer impurity.

Control of this impurity, therefore, hinges on the stringent quality control of the starting materials and intermediates.

Pharmacological and Toxicological Considerations

Given that the meta-isomer's structural change is near the core of the molecule, it could potentially alter its binding affinity for the target kinases (Bcr-Abl, c-KIT, PDGFR) or interact with off-target proteins, leading to unforeseen pharmacological or toxicological effects. Therefore, strict control of this impurity to within ICH-prescribed limits is essential for patient safety.

Analytical Methodologies for Detection and Quantification

The primary challenge in the analysis of this impurity is its separation from the parent Imatinib molecule and other related substances. Due to their isomeric nature, mass spectrometry alone cannot differentiate them without prior chromatographic separation. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice.

Key Principles of Chromatographic Separation

The separation of positional isomers like the para (Imatinib) and meta (impurity) compounds relies on subtle differences in their interaction with the stationary phase of the HPLC column. The change in the substituent position alters the molecule's dipole moment and the accessibility of its polar functional groups, leading to slight differences in retention time. A well-developed HPLC method will exploit these differences to achieve baseline separation.

Recommended Step-by-Step HPLC Protocol

The following protocol is a representative stability-indicating method for the determination of Imatinib and its related substances, including the meta-isomer. Method development and validation should always be performed in accordance with ICH Q2(R1) guidelines.

1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

-

Column: A high-resolution C18 column is recommended (e.g., Waters Atlantis T3, 150 mm x 4.6 mm, 3 µm).[17] The choice of a modern, high-purity silica C18 column is crucial for achieving the necessary selectivity for isomeric separation.

-

Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer with 0.2% trifluoroacetic acid, pH adjusted to 2.3 with orthophosphoric acid. The low pH ensures the ionization of the basic nitrogen atoms, leading to sharper peaks.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers.

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 50 50 35 30 70 40 30 70 42 70 30 | 50 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.

-

Detection Wavelength: 267 nm.[18] This wavelength provides good sensitivity for both Imatinib and its related impurities.

-

Injection Volume: 10 µL.

3. Sample and Standard Preparation:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).[19]

-

Standard Solution: Prepare a stock solution of Imatinib reference standard and a separate stock solution of the meta-methyl-piperazine impurity reference standard. From these, prepare a resolution solution containing both compounds to verify the separation.

-

Sample Solution: Accurately weigh and dissolve the Imatinib drug substance or product in the diluent to a known concentration.

4. System Suitability:

-

Inject the resolution solution. The resolution between the Imatinib peak and the meta-isomer peak should be greater than 2.0.

-

The tailing factor for the Imatinib peak should be less than 2.0.

-

The relative standard deviation for replicate injections of the Imatinib standard should be less than 2.0%.

5. Analysis and Quantification:

-

Inject the sample solution.

-

Identify the impurity peak based on its retention time relative to the reference standard.

-

Quantify the impurity using the area normalization method or against a qualified reference standard of the impurity itself for greater accuracy.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. This compound | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 1246819-59-9 [m.chemicalbook.com]

- 12. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. WO2013035102A1 - Processes for the preparation of imatinib base and intermediates thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. researchtrend.net [researchtrend.net]

- 19. impactfactor.org [impactfactor.org]

A Technical Guide to the Identification and Structural Elucidation of Imatinib Meta-methyl-piperazine Impurity in Drug Substance

Abstract

This technical guide provides a comprehensive, in-depth methodology for the identification, characterization, and structural elucidation of the meta-methyl-piperazine impurity in the Imatinib drug substance. Imatinib, a cornerstone in targeted cancer therapy, requires stringent purity control to ensure safety and efficacy.[1][2] The meta-methyl-piperazine impurity, a positional isomer of the active pharmaceutical ingredient (API), presents a unique analytical challenge due to its identical mass and similar physicochemical properties. This document outlines a systematic workflow, moving from initial detection by high-performance liquid chromatography (HPLC) to definitive structural confirmation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and rationale described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a robust framework for impurity profiling in compliance with global regulatory standards.

Introduction: The Imperative of Impurity Profiling in Imatinib

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The safety and efficacy of any drug substance are intrinsically linked to its purity profile. Unwanted chemical entities, or impurities, can arise from various sources, including starting materials, intermediates, by-products of side reactions, or degradation.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities to safeguard patient health.[3][5][6][7]

The ICH Q3A(R2) guideline specifically requires that impurities present at or above a 0.10% threshold be reported and those above a 0.15% threshold be identified and qualified for a drug with a maximum daily dose of up to 2g.[4][7] Some process-related impurities may even be classified as potentially genotoxic, requiring control at much lower levels.[8][9]

The "Imatinib Meta-methyl-piperazine Impurity," with CAS number 1246819-59-9, is a process-related impurity.[10][11][12][13] It is a positional isomer of Imatinib, where the 4-((4-methylpiperazin-1-yl)methyl)benzoyl group is attached at the meta-position of the aniline ring instead of the para-position. This subtle structural difference can arise from impurities in the starting materials, specifically the isomeric precursor to 4-(4-methylpiperazinomethyl)benzoyl chloride.[14] Because it is an isomer, it shares the same molecular formula (C29H31N7O) and exact mass as Imatinib, making its detection and identification non-trivial.[10][11]

This guide provides the scientific rationale and detailed protocols for a multi-technique approach to unambiguously identify this specific impurity.

The Analytical Challenge: Isomeric Differentiation

The primary analytical challenge is distinguishing between the Imatinib API and its meta-isomer. Standard low-resolution analytical techniques may fail to resolve or differentiate them. A robust strategy relies on a combination of high-resolution separation and structure-specific detection methods.

Visualizing the Structural Isomerism

The diagram below illustrates the structural difference between Imatinib and its meta-substituted impurity.

Caption: Chemical structures of Imatinib (para) and its meta-isomer impurity.

The Identification Workflow: A Multi-Modal Approach

A phased approach is essential for the efficient and definitive identification of the meta-isomer impurity. The workflow integrates chromatographic separation with mass spectrometric and spectroscopic analysis.

Caption: The systematic workflow for impurity identification.

Phase 1: High-Performance Liquid Chromatography (HPLC/UPLC)

The initial step is to develop a high-resolution chromatographic method capable of separating the meta-impurity from the Imatinib API and other known related substances. Modern UPLC methods using columns with alternative selectivity, such as phenyl-hexyl phases, are often successful for separating positional isomers.[15]

Expertise & Rationale:

-

Column Choice: A standard C18 column may not provide sufficient resolution. A Phenyl-Hexyl stationary phase is selected for its alternative selectivity, which arises from π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes. This interaction is sensitive to the substitution pattern on the analyte's rings, often enabling the separation of positional isomers.

-

Mobile Phase: An MS-compatible mobile phase using volatile buffers like ammonium formate with an organic modifier (acetonitrile or methanol) is crucial.[15] This allows the same method to be seamlessly transferred to LC-MS analysis without modification, ensuring retention time correlation. The use of a non-volatile ion-pairing agent, as seen in some older pharmacopeial methods, should be avoided as it precludes MS analysis.[15]

Experimental Protocol: UPLC-UV Method

-

System: An ACQUITY UPLC H-Class System or equivalent.

-

Column: ACQUITY Premier CSH Phenyl-Hexyl column (2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 8.0 50 50 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

Column Temperature: 40 °C.[16]

-

Detection: UV at 267 nm.

-

Sample Preparation: Dissolve the Imatinib drug substance in a suitable solvent (e.g., Methanol or DMSO/Water mixture) to a final concentration of 0.5 mg/mL.

Phase 2 & 3: Liquid Chromatography-Mass Spectrometry (LC-MS & MS/MS)

LC-MS is the cornerstone of impurity identification.[8] It provides molecular weight information and, through tandem mass spectrometry (MS/MS), structural data based on fragmentation patterns.

Expertise & Rationale:

-

Mass Confirmation (MS): The first step is to confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Imatinib. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap allows for the determination of the exact mass and elemental composition, confirming the molecular formula is C29H31N7O.

-

Structural Differentiation (MS/MS): The key to differentiation lies in the MS/MS fragmentation patterns. The position of the benzoyl group influences the stability of fragment ions. The fragmentation of the amide bond will be a key pathway for both isomers. However, subsequent fragmentation or the relative abundance of certain ions may differ due to the electronic effects and steric hindrance associated with the meta- versus para-substitution. For example, cleavages involving the benzoyl ring may be subtly different, leading to unique fragment ions or different relative intensities that serve as a diagnostic fingerprint. Multiple Reaction Monitoring (MRM) can be used for sensitive quantification once the unique transitions are identified.[9]

Experimental Protocol: UPLC-MS/MS

-

System: A UPLC system coupled to a tandem quadrupole (e.g., Xevo TQ-S) or HRMS (e.g., SYNAPT, Orbitrap) instrument.

-

Chromatography: Use the same UPLC method as described in Phase 1.

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

MS Scan (Full Scan): Acquire data from m/z 100-600 to confirm the [M+H]+ ion.

-

MS/MS Analysis (Product Ion Scan): Select the precursor ion for both the API and the impurity (m/z 494.26) and fragment using collision-induced dissociation (CID) with a collision energy ramp (e.g., 15-40 eV) to generate comprehensive fragmentation spectra.

Data Presentation: Expected MS Fragmentation

| Analyte | Precursor Ion [M+H]+ | Key Fragment Ions (m/z) | Rationale for Difference |

| Imatinib (Para) | 494.26 | 394.2 (Loss of N-methylpiperazine), 220.1 (Piperazinomethylbenzoyl cation) | The para-position allows for a more stable, conjugated quinone-imine type structure for certain fragments. |

| Meta-Impurity | 494.26 | 394.2 (Loss of N-methylpiperazine), 220.1 (Piperazinomethylbenzoyl cation) | While major fragments are the same, the relative abundance of the m/z 220.1 ion or other minor fragments may differ due to altered electronic stabilization in the meta-isomer. |

Phase 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS/MS provides strong evidence, NMR spectroscopy provides the definitive, unambiguous structural proof for positional isomers.[1]

Expertise & Rationale:

The key to distinguishing the isomers lies in the proton (¹H) NMR spectrum, specifically the signals from the protons on the substituted benzamide ring.

-

Imatinib (Para-Isomer): The para-substitution results in a highly symmetric aromatic system. The four protons on this ring will appear as two distinct doublets, characteristic of an AA'BB' spin system (often approximated as two doublets with J ≈ 8-9 Hz).

-

Meta-Impurity: The meta-substitution breaks this symmetry. The four protons on this ring are chemically non-equivalent and will produce a more complex splitting pattern. One would expect to see four distinct signals, potentially a singlet (or narrow triplet), a triplet, and two doublets or doublet of doublets, depending on the coupling constants. This complex pattern is a definitive fingerprint for the meta-isomer.

Experimental Protocol: ¹H NMR

-

Isolation: If possible, isolate the impurity using preparative HPLC to obtain a pure sample for NMR analysis. If not feasible, advanced 2D-NMR techniques on the mixture may be required.

-

System: A 400 MHz or higher field NMR spectrometer.[17]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Experiment: Acquire a standard 1D proton (¹H) spectrum. If needed, perform 2D experiments like COSY and HSQC to aid in assignments.

-

Analysis: Compare the aromatic region of the spectrum (typically 7.0-8.5 ppm) with that of an authentic Imatinib reference standard.

Data Presentation: Expected ¹H NMR Aromatic Signals

| Isomer | Benzamide Ring Protons (Approx. ppm) | Expected Splitting Pattern |

| Imatinib (Para) | ~7.5 and ~7.9 ppm | Two doublets (d), J ≈ 8.5 Hz |

| Meta-Impurity | Four signals between ~7.4-8.0 ppm | Complex pattern (e.g., s, t, d, dd) |

Conclusion and Regulatory Implications

The identification of the this compound is a critical step in ensuring the quality and safety of the drug substance. The multi-modal workflow presented in this guide, combining high-resolution UPLC, tandem mass spectrometry, and NMR spectroscopy, provides a self-validating system for its unambiguous identification. Each step provides a piece of the puzzle: HPLC separates, MS confirms the mass and hints at the structure through fragmentation, and NMR provides the definitive structural proof. Once identified, this impurity must be controlled according to ICH guidelines, with appropriate limits set in the drug substance specification.[1][3] The availability of a reference standard for this impurity is essential for method validation and routine quality control.[10][13]

References

-

Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

-

Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. TSI Journals. [Link]

-

ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

-

LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate. Scholars Research Library. [Link]

-

Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. [Link]

-

Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. ResearchGate. [Link]

-

Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile. PubMed. [Link]

-

Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. PubMed. [Link]

-

Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters Corporation. [Link]

-

A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling. International Journal of Environmental Sciences. [Link]

-

Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products | Request PDF. ResearchGate. [Link]

-

Identification of imatinib mesylate degradation products obtained under stress conditions. Semantic Scholar. [Link]

-

Determination of Imatinib and its Genotoxic Impurities in Tablets. Research Trend. [Link]

-

Imatinib Impurities. SynZeal. [Link]

-

Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]

-

Synthesis of imatinib mesylate. ResearchGate. [Link]

-

This compound | CAS 1246819-59-9. Veeprho. [Link]

-

Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC. [Link]

- Process for preparation of imatinib and its mesylate salt.

-

imatinib and its Impurities. Pharmaffiliates. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. researchtrend.net [researchtrend.net]

- 3. jpionline.org [jpionline.org]

- 4. youtube.com [youtube.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Imatinib Impurities | SynZeal [synzeal.com]

- 11. veeprho.com [veeprho.com]

- 12. This compound [lgcstandards.com]

- 13. This compound - SRIRAMCHEM [sriramchem.com]

- 14. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]

- 15. lcms.cz [lcms.cz]

- 16. Characterization of imatinib mesylate formulations distributed in South American countries: Determination of genotoxic impurities by UHPLC-MS/MS and dissolution profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative of Purity in Targeted Therapy

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), exemplifies the success of targeted cancer therapy.[1] Its efficacy hinges on the precise inhibition of the BCR-Abl tyrosine kinase. However, like any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Imatinib can introduce impurities.[1][2] These process-related impurities provide no therapeutic benefit and can pose significant health risks, particularly if they are genotoxic.[3][4]

Genotoxic impurities are chemical agents that can damage DNA, leading to mutations and potentially cancer.[3][4][5] Even at trace levels, their presence is a serious concern for patient safety, prompting stringent regulatory oversight.[3][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and control the potential genotoxicity of Imatinib process-related impurities, grounded in the principles of regulatory guidelines such as the ICH M7(R2).[5][7]

Chapter 1: Contextualizing Impurity Formation in Imatinib Synthesis

The multi-step synthesis of Imatinib involves a series of reactive chemical transformations. Impurities can arise from various sources, including starting materials, reagents, intermediates, and byproducts of unintended side reactions.[3][8] While specific synthesis routes are proprietary, a general understanding of the chemistry involved allows for the prediction of potential process-related impurities. For instance, the synthesis often involves coupling reactions to form the final benzamide structure. Incomplete reactions or side reactions can lead to structurally similar impurities.[1][9]

A critical aspect of risk assessment is to prospectively evaluate the synthetic route for the potential to generate impurities with "structural alerts" for genotoxicity.[4][10] These are chemical motifs known to be associated with DNA reactivity.

Chapter 2: The Regulatory Landscape: ICH M7 and the Threshold of Toxicological Concern (TTC)

The primary regulatory framework governing genotoxic impurities is the International Council on Harmonisation (ICH) M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[7][11][12] This guideline provides a science- and risk-based approach for assessment and control.[6]

A key concept introduced by ICH M7 is the Threshold of Toxicological Concern (TTC) . The TTC is a default permissible daily intake for a genotoxic impurity, below which the carcinogenic risk is considered negligible. For most pharmaceuticals, this value is set at 1.5 µ g/day for lifetime exposure.[6][8][13] This value is used to calculate an acceptable concentration limit for the impurity in the drug substance.[8][13]

ICH M7 establishes a 5-class system for categorizing impurities:[10][12]

-

Class 1: Known mutagenic carcinogens.

-

Class 2: Known mutagens with unknown carcinogenic potential.

-

Class 3: Impurities with structural alerts for mutagenicity, but no mutagenicity data.

-

Class 4: Impurities with structural alerts, but which are related to the API and have been shown to be non-mutagenic.

-

Class 5: Impurities with no structural alerts.

This classification dictates the level of control required.[10]

Chapter 3: A Staged Approach to Genotoxicity Assessment

A systematic, tiered approach is essential for efficiently and robustly evaluating the genotoxic potential of Imatinib impurities. This process begins with computational methods and progresses to in vitro assays as needed.

Stage 1: In Silico (Computational) Assessment

The initial step in the hazard assessment is an in silico analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[14] These computational tools predict the mutagenic potential of a chemical based on its structure.[15][16][17]

Causality Behind the Choice: (Q)SAR provides a rapid and resource-efficient screening method to prioritize impurities for further testing.[15] It is particularly valuable for evaluating hypothetical or unstable impurities that are difficult to synthesize for laboratory testing.[15] The ICH M7 guideline recommends using two complementary (Q)SAR models: one expert rule-based and one statistical-based.[6][16]

-

Expert Rule-Based Systems: These contain knowledge derived from known structure-genotoxicity relationships.

-

Statistical-Based Systems: These use algorithms to correlate structural features with experimental data from large databases.

A positive result from either (Q)SAR model for an impurity would classify it as a potential mutagen (Class 3), triggering the need for experimental testing.

Logical Workflow for Genotoxicity Assessment

Caption: A tiered approach for assessing genotoxic impurities.

Stage 2: In Vitro Genotoxicity Testing Battery

If in silico analysis indicates a potential risk, a standard two-test in vitro battery is required to provide definitive evidence. This battery is designed to detect the major classes of genetic damage.

The Ames test is the most widely used initial screen for mutagenic potential.[18] It assesses the ability of a chemical to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.[19][20]

Principle of the Assay: The bacterial strains used are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[18][19] The test measures the ability of the impurity to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[18]

Self-Validating System: The assay is always performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[19][20] Positive and negative controls are run concurrently to ensure the validity of the experiment. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

If the Ames test is negative, a second in vitro test in mammalian cells is conducted to detect chromosomal damage.[21] The in vitro micronucleus test is a robust assay for this purpose.[22][23] It can detect both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[22]

Principle of the Assay: Micronuclei are small, nucleus-like bodies in the cytoplasm of cells that form from chromosome fragments or whole chromosomes that lag behind during cell division.[24][25] An increase in the frequency of micronucleated cells after exposure to the impurity indicates genotoxic activity.[25]

Causality Behind the Choice: This assay is chosen as a follow-up because it detects a different, complementary endpoint to the Ames test (chromosomal vs. gene mutation).[21] This provides a more comprehensive assessment of genotoxic potential. As with the Ames test, it is conducted with and without metabolic activation and includes appropriate controls.

Mechanism of Micronucleus Formation

Caption: Genotoxic agents can cause micronuclei formation.

Chapter 4: Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Strain Selection: Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). This selection covers the detection of both base-pair substitution and frameshift mutations.[20]

-

Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the Imatinib impurity. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

For each impurity concentration, prepare tubes containing molten top agar.

-

Add the bacterial culture, the test impurity solution, and either S9 mix (for metabolic activation) or a buffer (for non-activation).

-

Vortex gently and pour the mixture onto minimal glucose agar plates.

-

Include concurrent negative (vehicle) and positive controls (known mutagens for each strain).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least twofold over the solvent control for at least one strain, with or without metabolic activation.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Cell Culture: Use an appropriate mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) and maintain in culture.[21]

-

Dose Range Finding: Determine the concentration range of the impurity causing up to 55±5% cytotoxicity using a measure of cell proliferation (e.g., Relative Population Doubling or Relative Increase in Cell Count).

-

Main Experiment:

-

Treat cell cultures with various concentrations of the impurity, a negative control, and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

Short treatment (3-6 hours): Treat with and without S9 mix. After treatment, wash cells and add fresh medium containing cytochalasin B (to block cytokinesis, resulting in binucleated cells which are easier to score).

-

Long treatment (1.5-2 normal cell cycles): Treat without S9 mix. Add cytochalasin B for the final cell cycle.

-

-

Harvesting and Staining: Harvest cells at a time equivalent to 1.5-2 normal cell cycle lengths after the start of treatment. Stain cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring & Interpretation: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a clear, dose-related increase in the frequency of micronucleated cells.

Chapter 5: Data Summary and Control Strategies

The results of the assessment dictate the required control strategy.

| Assessment Outcome | ICH M7 Class | Required Action |

| No structural alert from (Q)SAR | Class 5 | Control as a standard impurity per ICH Q3A/B guidelines.[10] |

| Structural alert, but negative in Ames & Micronucleus tests | Class 5 | Control as a standard impurity per ICH Q3A/B guidelines.[10] |

| Structural alert, positive in Ames or Micronucleus test | Class 2 or 3 | Control the impurity at or below the TTC-derived limit (e.g., 1.5 µ g/day ).[10] |

| Impurity is a known mutagen and carcinogen | Class 1 | Avoid the process that forms it, or control to a much lower, compound-specific limit.[4] |

Control Strategies: If an impurity is confirmed to be genotoxic, several strategies can be employed:[10][26]

-

Process Modification: Redesign the synthesis to avoid the formation of the genotoxic impurity.[10][26]

-

Purge Factor Demonstration: Demonstrate through process understanding and experimental data that downstream purification steps effectively remove the impurity to a level below the TTC.[10]

-

Analytical Control: Implement a highly sensitive and specific analytical method (e.g., LC-MS/MS) to routinely test for and quantify the impurity in the final API, ensuring it remains below the acceptable limit.[8][10]

Conclusion

Ensuring the safety of Imatinib requires a rigorous and systematic approach to the identification, assessment, and control of process-related genotoxic impurities. By integrating in silico predictive models with a robust in vitro testing battery, guided by the principles of the ICH M7 guideline, drug developers can confidently assess the genotoxic risks. A thorough understanding of the synthetic process, coupled with appropriate control strategies, is paramount to delivering a final drug substance that is not only efficacious but also meets the highest standards of patient safety.

References

-

The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. [Link]

-

OECD 487: Cell micronucleus test (in vitro mammalian). OECD. [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

-

Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ACS Publications. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

-

Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]

-

Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective. Semantic Scholar. [Link]

-

Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project. PubMed. [Link]

-

In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]

-

Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. NIH National Center for Biotechnology Information. [Link]

-

Three new consensus QSAR models for the prediction of Ames genotoxicity. Mutagenesis. [Link]

-

Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. [Link]

-

Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). [Link]

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). [Link]

-

Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]

-

Review of QSAR Models and Software Tools for Predicting of Genotoxicity and Carcinogenicity. JRC Publications Repository - European Union. [Link]

-

Assessment of Genotoxic Impurities. Veeprho. [Link]

-

Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]

-

Control of genotoxic impurities in Active Pharmaceutical Ingredients. Teknoscienze. [Link]

-

Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. [Link]

-

The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. [Link]

-

Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. [Link]

-

Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]

-

Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. PubMed. [Link]

-

ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). ICH. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

-

Multidisciplinary Guidelines. ICH. [Link]

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

-

Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD. [Link]

-

Imatinib Impurities. SynZeal. [Link]

- Preparation method of imatinib impurity.

-

Synthesis route of imatinib mesylate. ResearchGate. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ijnrd.org [ijnrd.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. veeprho.com [veeprho.com]

- 5. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]

- 6. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pharmtech.com [pharmtech.com]

- 9. Imatinib Impurities | SynZeal [synzeal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]

- 15. Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 20. enamine.net [enamine.net]

- 21. criver.com [criver.com]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. scantox.com [scantox.com]

- 24. oecd.org [oecd.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients : A Review and Perspective | Semantic Scholar [semanticscholar.org]

A Comprehensive Toxicological Evaluation Strategy for Imatinib Meta-methyl-piperazine Impurity

Introduction

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other malignancies, is a testament to the success of targeted kinase inhibition.[1] The manufacturing and stability of such a critical active pharmaceutical ingredient (API) are under intense scrutiny to ensure patient safety, therapeutic efficacy, and regulatory compliance.[2] A crucial aspect of this scrutiny is the identification and control of impurities that may arise during synthesis or storage.[3] The presence of impurities, even in trace amounts, can present significant risks, including potential teratogenic, mutagenic, or carcinogenic effects.[3]

Therefore, this document outlines a comprehensive, science-driven strategy for the toxicological evaluation of the Imatinib Meta-methyl-piperazine Impurity. It is designed for researchers, toxicologists, and drug development professionals, providing a framework for risk assessment grounded in international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[5] The narrative explains not just the "what" but the "why" behind each proposed experimental step, ensuring a robust and defensible toxicological profile.

Section 1: Physicochemical Characterization and In Silico Assessment

The foundational step in any toxicological assessment is a thorough understanding of the impurity's chemical structure and a predictive analysis of its potential liabilities. The structural similarity to the parent drug does not guarantee a similar toxicological profile; minor changes can lead to significant differences in biological activity.

Structural Comparison

The primary structural difference between Imatinib and the impurity is the substitution pattern on the benzamide ring. This seemingly minor shift can alter the molecule's conformation, receptor binding affinity, and metabolic fate.

Diagram 1: Structural Comparison of Imatinib and its Meta-Isomer Impurity

Caption: Workflow for the initial in silico assessment of the impurity.

Section 2: A Tiered Strategy for Genotoxicity Assessment

Genotoxicity is arguably the most critical toxicological endpoint for pharmaceutical impurities because genotoxic compounds can damage DNA, leading to mutations and potentially cancer. The assessment follows a well-established, tiered approach.

Assay 1: Bacterial Reverse Mutation Test (Ames Test)

Causality: The Ames test is the universally accepted first screen for mutagenicity. It assesses the ability of a chemical to induce gene mutations (point mutations and frameshifts) in several strains of Salmonella typhimurium and Escherichia coli. The parent drug, Imatinib, was found to be non-mutagenic in this assay. [6][7]A similar result for the impurity would provide significant reassurance.

Protocol: Ames Test (OECD 471 Compliant)

-

Objective: To detect chemically-induced gene mutations.

-

Materials:

-

Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA or WP2 pKM101).

-

Test Article: this compound (dissolved in a suitable, non-toxic solvent like DMSO).

-

Metabolic Activation System: S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver.

-

Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).

-

Negative/Vehicle Control: The solvent used to dissolve the test article.

-

-

Methodology (Plate Incorporation Method):

-

Prepare a range of concentrations of the test article. A preliminary cytotoxicity test is required to determine the top concentration, which should show some toxicity but not be overtly bactericidal.

-

In separate test tubes, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or control), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (without activation).

-

Incubate the mixture for 20-30 minutes at 37°C.

-

Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

-

Incubate the plates in the dark at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Self-Validation & Interpretation:

-

The assay is valid if the negative controls are within historical ranges and the positive controls show a significant increase in revertants.

-

A positive result is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

-

Assay 2: In Vitro Mammalian Cell Micronucleus Test

Causality: A negative Ames test is not sufficient to rule out genotoxicity. The impurity could be a clastogen (causing chromosome breaks) or an aneugen (affecting chromosome number), mechanisms not detected in the bacterial assay. The micronucleus test in mammalian cells addresses this gap. Notably, while Imatinib was negative in the Ames test, it did induce an increase in micronuclei in some in vitro cell systems, highlighting the importance of this follow-up assay. [6][7] Protocol: In Vitro Micronucleus Test (OECD 487 Compliant)

-

Objective: To detect clastogenic and aneugenic activity.

-

Materials:

-

Cell Line: Human peripheral blood lymphocytes (HPBLs) or a suitable cell line like CHO, V79, or TK6. HPBLs were shown to be sensitive to Imatinib's effects. [6][7] * Test Article: this compound.

-

Cytochalasin B: To block cytokinesis, allowing for the identification of binucleated cells.

-

Positive Controls: Mitomycin C (clastogen, without S9), cyclophosphamide (clastogen, with S9), colchicine (aneugen).

-

Metabolic Activation System: S9 fraction, as in the Ames test.

-

-

Methodology:

-

Culture the mammalian cells to an appropriate density.

-

Treat the cells with a range of concentrations of the test article (and controls) for a short duration (3-6 hours) with and without S9, and for a longer duration (~1.5-2.0 cell cycles) without S9.

-

After the treatment period, wash the cells and add fresh medium containing Cytochalasin B.

-

Harvest the cells at a time sufficient to allow for nuclear division (approximately 1.5-2.0 normal cell cycle lengths from the start of treatment).

-

Fix, stain (e.g., with Giemsa or a fluorescent DNA stain), and score the cells via microscopy.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

-

Self-Validation & Interpretation:

-

The assay is valid if the vehicle controls show low, acceptable background micronucleus frequencies and the positive controls induce a significant response.

-

A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

-

Section 3: Cytotoxicity Assessment

Causality: Cytotoxicity data is essential for two reasons. First, it helps set the appropriate concentration ranges for genotoxicity assays, as excessive cell death can confound the results. Second, it provides a direct measure of the impurity's general toxicity at the cellular level. Studies on other Imatinib impurities have shown that cytotoxicity can be similar to or greater than the parent compound. [8][9] Protocol: MTT Cell Viability Assay

-

Objective: To determine the concentration of the impurity that reduces cell viability by 50% (IC50).

-

Materials:

-

Cell Line: A relevant cell line, such as human hepatoma HepG2, which is often used in toxicology and was evaluated with Imatinib. [6][7] * Test Article: this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., acidified isopropanol or DMSO).

-

96-well microtiter plates.

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test article. Include untreated and vehicle-only controls.

-

Incubate for a relevant period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against the log of the test article concentration and determine the IC50 value using non-linear regression.

-

Data Presentation: Hypothetical Cytotoxicity Summary

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

| Imatinib (Reference) | HepG2 | 48 | Value |

| Meta-Impurity | HepG2 | 48 | Value |

| Imatinib (Reference) | VERO | 48 | Value |

| Meta-Impurity | VERO | 48 | Value |

Section 4: Integrated Risk Assessment and Control Strategy

The data generated from the in silico and in vitro assays must be synthesized into a coherent risk assessment to establish a safe limit for the impurity in the final drug substance.

Diagram 3: Risk Assessment and Control Decision Tree

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. ijnrd.org [ijnrd.org]

- 4. veeprho.com [veeprho.com]

- 5. database.ich.org [database.ich.org]

- 6. Assessment of the genotoxicity of the tyrosine kinase inhibitor imatinib mesylate in cultured fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Toxicity Prediction for Imatinib Impurities: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Targeted Therapy

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, represents a triumph of targeted therapy. Its efficacy lies in the specific inhibition of the BCR-ABL tyrosine kinase. However, the synthesis and storage of any active pharmaceutical ingredient (API) are complex processes that can introduce impurities. For a drug like Imatinib, often administered over long durations, ensuring the toxicological safety of these impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. Even trace amounts of certain impurities, particularly those with mutagenic potential, can theoretically increase the risk of carcinogenesis.[1][2]

This technical guide provides researchers, toxicologists, and drug development professionals with a comprehensive framework for the in silico assessment of Imatinib impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodologies, grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline.[1][3] Our focus is on building a self-validating system of analysis that combines computational predictions with expert toxicological review to ensure the highest degree of scientific integrity and regulatory compliance.

Section 1: Understanding the Landscape of Imatinib Impurities

A robust toxicity assessment begins with a thorough understanding of the potential impurities. These can arise from various sources throughout the manufacturing process and shelf-life of the drug product. For Imatinib, these are broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These are substances that are introduced or created during the synthesis of the Imatinib API. They can include unreacted starting materials, intermediates, by-products, and reagents. A critical analysis of the synthetic route is paramount to identifying these potential impurities.[1][4]

Degradation Products: Imatinib, like any pharmaceutical compound, can degrade over time when exposed to stressors such as acid, base, oxidation, heat, or light.[5] Forced degradation studies are essential to identify the likely degradation products that may appear in the final drug product during its shelf-life.[5]

A non-exhaustive list of known Imatinib impurities is presented below to illustrate the chemical space that requires evaluation.

| Impurity Name/Type | Structure | Potential Origin |

| Imatinib Impurity C (N-Desmethyl Imatinib) | O=C(C1=CC=C(CN2CCN(C)CC2)C=C1)NC1=CC(NC2=NC=C(C3=CN=CC=C3)N=C2)=C(C)C=C1 (SMILES) | Process & Degradation |

| Imatinib (Pyridine)-N-oxide | CN1CCN(CC2=CC=C(C(=O)NC3=CC(NC4=NC=C(C5=CC=C=C5)N=C4)=C(C)C=C3)C=C2)CC1 (SMILES) | Degradation |

| Imatinib (Piperidine)-N,N-DiOxide | C[N+]1(CCN(CC2=CC=C(C(=O)NC3=CC(NC4=NC=C(C5=CC=CN=C5)N=C4)=C(C)C=C3)C=C2)C[C-]1)O (SMILES) | Degradation |

| 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP) | Cc1ccc(Nc2nccc(n2)-c2cccnc2)c(N)c1 (SMILES) | Process |

| 4-[(4-Methyl-1-piperazinyl) methyl]benzoic acid | CN1CCN(Cc2ccc(cc2)C(=O)O)CC1 (SMILES) | Process |

| Imatinib Dimer Impurity (EP Impurity E) | CN1CCN(CC2=CC=C(C(=O)NC3=CC(=C(C)C=C3)NC3=NC=C(C4=CC=CN=C4)N=C3)C=C2)CC1.CN1CCN(CC2=CC=C(C(=O)NC3=CC(=C(C)C=C3)NC3=NC=C(C4=CC=CN=C4)N=C3)C=C2)CC1 (SMILES Representation of Monomer) | Process |

Note: The structures are represented by SMILES strings for brevity. Visual representations are recommended for detailed analysis.

Section 2: The Core of In Silico Assessment: The ICH M7 Framework

The ICH M7 guideline provides a systematic approach for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3][6] It is a risk-based approach that allows for the use of computational toxicology to classify impurities and determine the appropriate level of control.

The Two-Pillar Approach to (Q)SAR Prediction

A cornerstone of the ICH M7 guideline is the requirement for a computational toxicology assessment using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies: one expert rule-based and one statistical-based.[7][8][9] This dual approach provides a more robust and reliable prediction of mutagenic potential.

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on human expertise and curated toxicological data.[10] They contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with toxicity.[10] When a query molecule contains a structural alert, the system flags it and provides a rationale based on known mechanistic toxicology. The strength of these systems lies in their transparency and mechanistic interpretability.[10]

-

Statistical-Based Systems (e.g., Sarah Nexus): These systems use machine learning algorithms to build predictive models from large datasets of chemicals with known mutagenicity data.[1][7] They identify complex relationships between a molecule's features and its biological activity without being constrained to pre-defined structural alerts. Their strength lies in their ability to identify novel patterns and make predictions for a wider chemical space.[1][7]

The rationale for using two complementary methods is to minimize the risk of false negatives. An impurity that does not trigger a known structural alert in an expert system might still be flagged by a statistical model that has learned from a broader dataset, and vice-versa.

The ICH M7 Classification System

Based on the outcomes of the (Q)SAR assessment and any available experimental data, impurities are categorized into one of five classes, which dictates the required control strategy.[1][6]

| Class | Definition | Required Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable intake. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, unrelated to the API, with no mutagenicity data. | Control at or below the TTC, or conduct an Ames assay. |

| Class 4 | Alerting structure, but the alert is also present in the API or a related compound that is non-mutagenic. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity. |

The Threshold of Toxicological Concern (TTC) is a key concept in ICH M7, representing a default acceptable intake of 1.5 µ g/day for any unstudied chemical that poses a negligible risk of carcinogenicity.[1]

Section 3: A Step-by-Step Workflow for In Silico Toxicity Assessment of Imatinib Impurities